1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one
Description
1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one, commonly known as Huperzine A (HupA), is a sesquiterpene alkaloid first isolated from the Chinese medicinal plant Huperzia serrata (clubmoss) . Its IUPAC name reflects a complex tricyclic structure featuring a bicyclo[3.1.1] skeleton fused with an α-pyridone ring, an exocyclic ethylidene (or ethenyl) moiety, and a 3-carbon bridge bearing an -NH₂ group . With a molecular weight of 242.32 g/mol and molecular formula C₁₅H₁₈N₂O, HupA is a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE), making it a key therapeutic candidate for Alzheimer’s disease (AD) . Notably, its stereochemistry [(1R,9R,13E)-configuration] is critical for bioactivity, as the (+)-isomer exhibits 50-fold lower AChE inhibition compared to the natural (-)-form .
Properties
IUPAC Name |
1-amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10-11H,1,7-8,16H2,2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGRHSRWTILCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CC3=C(C=CC(=O)N3)C(C1)(C2C=C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biomass-Derived Cascade Cyclization
A transition metal-free, one-pot cascade synthesis inspired by the work of offers a sustainable pathway for tricyclic frameworks. Using levulinic acid (a biomass-derived keto acid) as a precursor, tandem C–N and C–O bond formation reactions can be initiated with methyl chloroformate and substituted o-aminobenzyl alcohols under mild conditions (room temperature, toluene, triethylamine). For the target compound, modifying the aminobenzyl alcohol to include ethenyl and methyl substituents could enable the formation of the 6-azatricyclo[7.3.1.0²,⁷] core. Yields for analogous tricyclic systems range from 65–92%.
Key Reaction Parameters
| Parameter | Value/Description |
|---|---|
| Temperature | 25°C |
| Solvent | Toluene |
| Base | Triethylamine |
| Yield Range | 65–92% |
Imide-Based Cyclization Strategies
The synthesis of azatricyclic imides described in provides a template for constructing nitrogen-containing tricycles. Reacting halogenated imide precursors (e.g., N-chloroalkyl imides) with amines under reflux conditions in acetone or acetonitrile facilitates cyclization. For example, 4-arylpiperazino derivatives were synthesized via nucleophilic substitution with powdered K₂CO₃ and KI catalysis. Adapting this method, a halogenated precursor bearing ethenyl and methyl groups could cyclize to form the target scaffold.
Functionalization of the Tricyclic Core
Introduction of the Amino Group
The Curtius rearrangement, as detailed in, enables the incorporation of primary amines into cyclic systems. Starting from a tricyclic ester derivative, treatment with ethyl chloroformate and sodium azide generates an acyl azide intermediate. Thermal rearrangement (100°C in toluene) produces an isocyanate, which undergoes hydrolysis in 20% HCl to yield the amino acid hydrochloride. Applying this to the target compound’s ester analog would introduce the C1 amino group.
Ethenyl and Methyl Group Installation
The ethenyl group at C13 can be introduced via a Wittig reaction or palladium-catalyzed coupling. For instance, treating a ketone intermediate with ethylidenetriphenylphosphorane would generate the ethenyl moiety. Methyl groups, such as the C11 substituent, are typically added through alkylation using methyl iodide or dimethyl sulfate under basic conditions.
Stereochemical Control and Optimization
Chiral Auxiliaries and Catalysts
Stereoselective synthesis of the C1, C9, and C13 centers remains a critical challenge. Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzymatic resolution methods could enforce stereochemistry during cyclization or functionalization steps. The patent literature emphasizes recrystallization techniques (e.g., methanol/acetone/ether mixtures) to isolate enantiomerically pure hydrochlorides.
Chemical Reactions Analysis
Types of Reactions
1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino and ethenyl groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its molecular formula and a molecular weight of 242.32 g/mol. The structural features include an amino group and a carbonyl group that contribute to its reactivity and biological activity.
Medicinal Chemistry
The compound exhibits notable biological activities, particularly as an acetylcholinesterase inhibitor . This inhibition has therapeutic implications for neurodegenerative diseases such as Alzheimer's disease, where the regulation of neurotransmitters is crucial for cognitive function .
Key Findings:
- Acetylcholinesterase Inhibition : The compound effectively binds to the active site of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts .
- Potential Sigma Receptor Interactions : Structural analyses suggest that it may interact with sigma receptors, influencing cardiovascular and neurological signaling pathways .
Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile intermediate for constructing more complex molecules. Its functional groups allow it to participate in various chemical reactions such as:
- Oxidation and Reduction : The compound can undergo oxidation with agents like potassium permanganate or reduction using lithium aluminum hydride .
- Substitution Reactions : The amino and carbonyl groups can react with nucleophiles or electrophiles to form new derivatives .
Case Study 1: Neuropharmacological Research
A study investigated the effects of 1-amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one on acetylcholinesterase activity in vitro. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for Alzheimer's treatment .
Case Study 2: Synthesis of Derivatives
Researchers synthesized various derivatives of this compound to evaluate their biological activities. The modifications aimed at enhancing selectivity and potency against acetylcholinesterase showed promising results, with some derivatives exhibiting improved inhibition rates compared to the parent compound .
Mechanism of Action
The mechanism of action of 1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as acetylcholinesterase, which plays a role in neuroprotection. The compound’s tricyclic structure allows it to effectively bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Huperzine A is compared below with structurally related alkaloids and synthetic AChE inhibitors, focusing on pharmacological efficacy, selectivity, and safety.
Table 1: Structural and Pharmacological Comparison
Key Findings :
Structural Superiority of HupA :
- The ethylidene moiety and tricyclic framework enable π-π stacking and CH/π interactions with AChE’s catalytic site, enhancing binding affinity .
- Compared to Huperzine B, the ethylidene group in HupA improves selectivity and potency by stabilizing the enzyme-inhibitor complex .
Pharmacological Advantages: HupA’s IC₅₀ (47 nM) is significantly lower than rivastigmine (4,700 nM) and galantamine (500–800 nM), indicating superior AChE inhibition .
Selectivity Profile :
- HupA shows >100-fold selectivity for AChE over butyrylcholinesterase (BuChE), reducing off-target effects . Rivastigmine and galantamine exhibit lower selectivity ratios .
Stereochemical Sensitivity :
- The (1R,9R,13E)-configuration of HupA is essential for activity. Synthetic (-)-HupA matches natural potency, while (+)-HupA is 50-fold less effective .
Research Findings and Clinical Relevance
Neuroprotective Mechanisms :
- Beyond AChE inhibition, HupA modulates NMDA receptors, reducing glutamate excitotoxicity . This dual action enhances its neuroprotective profile compared to single-target drugs like donepezil.
Safety and Tolerability :
- Clinical trials report mild side effects (nausea, diarrhea) at therapeutic doses, contrasting with severe hepatotoxicity linked to tacrine .
Synthetic and Biosynthetic Advances :
- Total synthesis of HupA has been achieved, but extraction from Huperzia serrata remains primary due to cost and complexity . Endophytic fungi are being explored for sustainable production .
Comparative Limitations: Huperzine B, though structurally similar, lacks the ethylidene group and shows reduced efficacy (IC₅₀ = 414 nM) . Acetylcytisine, another tricyclic alkaloid, targets nicotinic receptors rather than AChE, limiting direct comparability .
Biological Activity
1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one, often referred to as a complex organic compound, belongs to a class of azatricyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurodegenerative diseases and its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 242.32 g/mol. Its unique bicyclic structure includes an amino group and a carbonyl group, which contribute to its reactivity and biological activity.
The biological activity of 1-amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one is primarily attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the nervous system. By inhibiting AChE, the compound can potentially enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease . Furthermore, preliminary studies suggest that it may interact with sigma receptors, influencing cardiovascular and neurological signaling pathways.
Biological Activity Overview
The compound exhibits several notable biological activities:
- Neuroprotective Effects : Inhibition of AChE suggests potential use in treating neurodegenerative diseases.
- Antimicrobial Activity : Similar azatricyclic compounds have shown antibacterial properties against various pathogens .
- Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Properties
A study investigated the effects of various azatricyclic compounds on AChE activity in vitro. The results indicated that 1-amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca exhibited significant inhibition of AChE compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Case Study: Antimicrobial Activity
Another study focused on the antimicrobial effects of structurally similar compounds derived from azatricyclic frameworks. The findings demonstrated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, providing a basis for further exploration of 1-amino derivatives in antimicrobial therapy .
Q & A
Q. Table 1: Representative Synthetic Approaches
| Method | Key Steps | Yield* | Reference |
|---|---|---|---|
| Acid-induced retro-Asinger | Retro-Asinger → Asinger → Condensation | Comparable | |
| Triazole-based coupling | Heating with LiCl, HPLC purification | High purity† |
*Yield data inferred from analogous syntheses. †Purity levels (e.g., 98% via HPLC) from triazole-based protocols .
Basic: What spectroscopic techniques are recommended for structural confirmation?
Answer:
A combination of 1H/13C NMR, IR, and HRMS is essential. For example:
- NMR : Assign bicyclic protons and substituents (e.g., ethenyl groups) using 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded regions .
- HRMS : Confirm molecular formula via exact mass analysis (e.g., [M+H]+ ion matching theoretical values) .
- IR : Identify functional groups like carbonyl (C=O stretch ~1700 cm⁻¹) and amino groups (N-H stretch ~3300 cm⁻¹) .
Basic: What preliminary biological activities are associated with this compound?
Answer:
While direct studies are limited, structurally related tricyclic compounds exhibit antibiotic activity (e.g., Tomopenem derivatives targeting bacterial cell walls) and anticancer potential (e.g., triazole-containing analogs inhibiting kinase pathways) . Initial screening should prioritize:
- Antimicrobial assays : Broth microdilution for MIC determination against Gram-positive/-negative strains .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Systematic parameter tuning is required:
- Catalyst screening : Test Brønsted/Lewis acids (e.g., HCl, ZnCl₂) to enhance cyclization efficiency .
- Solvent optimization : Evaluate polar aprotic solvents (DMF, DMSO) for solubility vs. protic solvents (EtOH/H₂O) for condensation .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
Note : Monitor intermediates via LC-MS to identify kinetic vs. thermodynamic control pathways.
Advanced: How to resolve contradictions in spectral data interpretation (e.g., ambiguous NMR signals)?
Answer:
- 2D NMR : Employ NOESY to confirm spatial proximity of protons in rigid bicyclic systems .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
- Isotopic labeling : Introduce 13C/15N labels to track specific atoms during spectral assignments .
Advanced: What strategies are effective for studying structure-activity relationships (SAR)?
Answer:
- Functional group variation : Synthesize analogs with modified substituents (e.g., replacing ethenyl with ethoxy) to assess steric/electronic effects .
- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like bacterial penicillin-binding proteins .
- Pharmacophore mapping : Identify critical moieties (e.g., amino group, bicyclic core) via 3D-QSAR models .
Advanced: How to address poor solubility in biological assays?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance aqueous solubility .
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
